molecular formula C16H15F3N4O2S B2772478 N-methyl-2-({6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinyl}carbonyl)-1-hydrazinecarbothioamide CAS No. 477852-92-9

N-methyl-2-({6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinyl}carbonyl)-1-hydrazinecarbothioamide

Cat. No. B2772478
CAS RN: 477852-92-9
M. Wt: 384.38
InChI Key: FGIJHTDWTRYFEI-UHFFFAOYSA-N
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Description

The compound “N-methyl-2-({6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinyl}carbonyl)-1-hydrazinecarbothioamide” belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . The molecular formula of the compound is C16H15F3N4O2S .


Molecular Structure Analysis

The molecular structure of the compound is characterized by a pyridine ring attached to a trifluoromethyl group and a benzyl group . Further structural analysis would require more specific data or computational modeling.

Scientific Research Applications

Coordination Compounds and Anticancer Potential

Coordination compounds of copper and nickel with hydrazinecarbothioamide derivatives have been synthesized and evaluated for their potential anticancer properties. These compounds have shown to inhibit the in vitro growth and propagation of myeloid human leukemia HL-60 cancer cells at low concentrations, highlighting their potential as chemotherapeutic agents (Pakhontsu et al., 2014).

Synthesis of Heterocyclic Compounds

Hydrazinecarbothioamide derivatives have been utilized in the synthesis of a variety of heterocyclic compounds, including triazoles, thiadiazoles, and pyrazoles. These compounds are of interest due to their diverse pharmacological activities and applications in material science. For example, the synthesis of triazolothiadiazole derivatives has been reported, with these compounds being important monomers for the synthesis of various dendrimers (Darehkordi & Ghazi, 2013).

Antimicrobial Activity

A series of arylazopyrazole pyrimidone clubbed heterocyclic compounds were synthesized from hydrazinecarbothioamide derivatives and evaluated for their antimicrobial activity. These compounds were tested against various bacteria and fungi, showcasing the potential of hydrazinecarbothioamide derivatives in developing new antimicrobial agents (Sarvaiya et al., 2019).

Material Science and Coordination Chemistry

Hydrazinecarbothioamide derivatives have also found applications in material science and coordination chemistry, where they act as ligands to form coordination compounds with metals. These compounds have been studied for their structural properties and potential applications in catalysis and material synthesis (Kulka, 1980).

properties

IUPAC Name

1-methyl-3-[[6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carbonyl]amino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N4O2S/c1-20-15(26)22-21-14(25)11-5-6-13(24)23(9-11)8-10-3-2-4-12(7-10)16(17,18)19/h2-7,9H,8H2,1H3,(H,21,25)(H2,20,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGIJHTDWTRYFEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NNC(=O)C1=CN(C(=O)C=C1)CC2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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